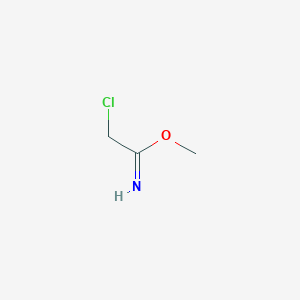

O-methyl 2-chloroacetimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“O-methyl 2-chloroacetimidate” is a chemical compound that is used in various scientific and industrial applications . It is also known as “2-Chloroethanimidic acid methyl ester hydrochloride” or “Methyl chloroacetimidate hydrochloride” and has a molecular weight of 144.00 .

Synthesis Analysis

The synthesis of “O-methyl 2-chloroacetimidate” and similar compounds often involves the use of trichloroacetimidate and acetate coupling methods . These methods involve the transformation of the substrate hydroxyl group into an excellent leaving group, such as trichloroacetimidate or acetate .

Molecular Structure Analysis

The molecular formula of “O-methyl 2-chloroacetimidate” is C3H6ClNO . It has a molecular weight of 107.54 . The structure of this compound can be represented as Cl.COC(=N)CCl .

Applications De Recherche Scientifique

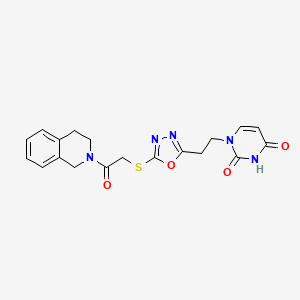

Synthesis of Chiral Ligands

O-methyl 2-chloroacetimidate: is used as a reactant for the modular synthesis of chiral homo- and heterotrisoxazolines . These chiral ligands are crucial in the asymmetrical Michael addition of indole to benzylidenemalonate, a reaction that is fundamental in producing enantiomerically pure compounds. This application is particularly important in the pharmaceutical industry where the chirality of molecules can determine the efficacy of a drug.

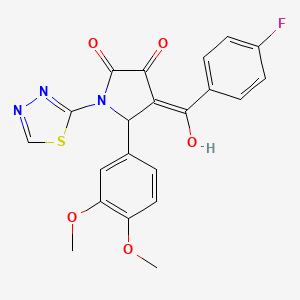

Preparation of Benzothiazolylthio Oxadiazoles

The compound serves as a key intermediate in the preparation of benzothiazolylthio oxadiazoles . These heterocyclic compounds have various applications, including the development of new materials with potential electronic properties and the creation of molecules with biological activity.

Ether Phosphonates Synthesis

O-methyl 2-chloroacetimidate: is involved in the efficient synthesis of ether phosphonates using trichloroacetimidate and acetate coupling methods . Ether phosphonates are an important class of organic compounds that exhibit applications as isosteric analogs of natural phosphate esters, which are significant in various biochemical processes.

Antiviral Agents

Phosphonates, synthesized using O-methyl 2-chloroacetimidate , have shown interesting medicinal applications as antiviral agents . They are researched for their potential to mimic the natural substrates of viral enzymes, thereby inhibiting viral replication.

Safety and Hazards

Orientations Futures

The future directions for “O-methyl 2-chloroacetimidate” and similar compounds could involve their use in the synthesis of chiral drug intermediates, as there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, research into the effects of 2’-O-methylation on the abundance and lifetime of alternative RNA conformational states could also be a promising direction .

Propriétés

IUPAC Name |

methyl 2-chloroethanimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-6-3(5)2-4/h5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAXYCUBKOJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2964585.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-isopropylacetamide](/img/structure/B2964587.png)

![N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2964588.png)

![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2964604.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)

![18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine](/img/structure/B2964606.png)